molecular formula C15H13ClINO2 B3052650 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide CAS No. 431885-12-0

2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B3052650
CAS No.: 431885-12-0
M. Wt: 401.62 g/mol
InChI Key: COHQNEUBKKNOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClINO2 and its molecular weight is 401.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticide Applications

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide, have been characterized for potential use as pesticides. These derivatives have been examined using X-ray powder diffraction, revealing their structural characteristics that may contribute to their pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Optimization

  • N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, another closely related compound, has been synthesized with different conditions being optimized to achieve a higher yield. This research offers insights into the synthesis process which could be applicable to the production of this compound (Yonghong, 2009).

Nonlinear Optical Properties

  • Investigations into the nonlinear optical properties of organic crystals, including compounds similar to this compound, have shown potential applications in photonic devices like optical switches and modulators. This research highlights the importance of such compounds in the development of advanced optical technologies (Castro et al., 2017).

Molecular Structures and Supramolecular Assembly

  • The molecular structures and supramolecular assembly of various N,2-diarylacetamides, which are structurally similar to this compound, have been studied. These studies provide valuable insights into the molecular conformations and interactions of such compounds, which are crucial for understanding their chemical behavior (Nayak et al., 2014).

Antibacterial Properties

  • Synthesized derivatives of compounds similar to this compound have demonstrated potential as antibacterial agents. This indicates a possible application in developing new antibacterial drugs or treatments (Siddiqui et al., 2014).

Anti-inflammatory Drug Design

  • Molecular docking analysis and geometrical optimization studies of indole acetamide derivatives, related to this compound, have shown promising results in the design of anti-inflammatory drugs. This research contributes to understanding how these compounds can be used in medical applications (Al-Ostoot et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHQNEUBKKNOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361727
Record name 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431885-12-0
Record name 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.